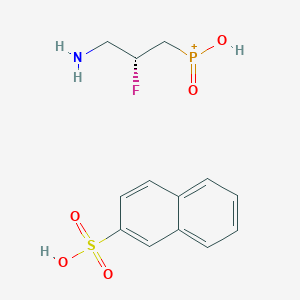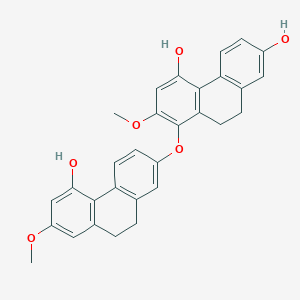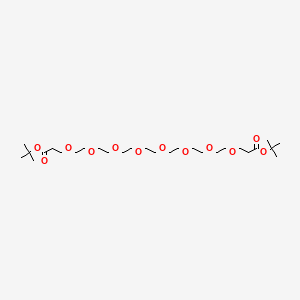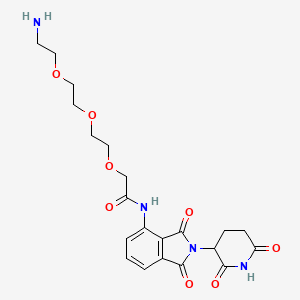![molecular formula C19H17N3O3 B11934090 [5-[4-[Methyl-(5-methylfuran-2-yl)amino]quinazolin-6-yl]furan-2-yl]methanol](/img/structure/B11934090.png)
[5-[4-[Methyl-(5-methylfuran-2-yl)amino]quinazolin-6-yl]furan-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-[4-[Methyl-(5-methylfuran-2-yl)amino]quinazolin-6-yl]furan-2-yl]methanol: is a complex organic compound with the molecular formula C19H17N3O3 and a molecular weight of 335.357 g/mol . It is known for its role as a highly selective inhibitor of Cdc2-like kinase 4 (Clk4), with an IC50 value of 136 nM . This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-[4-[Methyl-(5-methylfuran-2-yl)amino]quinazolin-6-yl]furan-2-yl]methanol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinazoline Core: This involves the cyclization of appropriate precursors under controlled conditions to form the quinazoline ring.
Introduction of the Furan Moieties: The furan rings are introduced through specific substitution reactions.
Methylation and Amination: The methyl and amino groups are added using methylating agents and amination reactions, respectively.
Final Coupling: The final step involves coupling the furan and quinazoline intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the quinazoline core or the furan rings, resulting in reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinazoline or furan rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [5-[4-[Methyl-(5-methylfuran-2-yl)amino]quinazolin-6-yl]furan-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is used to study the role of Clk4 in cellular processes. Its ability to selectively inhibit Clk4 makes it a valuable tool for dissecting the molecular mechanisms underlying cell cycle regulation and other Clk4-related functions.
Medicine
Medically, the compound holds promise as a therapeutic agent for diseases where Clk4 is implicated, such as certain cancers. Its high selectivity and potency make it a candidate for drug development and clinical trials.
Industry
In the industrial sector, the compound can be used in the development of new materials and chemical processes. Its unique properties may lead to innovations in various applications, from pharmaceuticals to advanced materials.
Mecanismo De Acción
The mechanism of action of [5-[4-[Methyl-(5-methylfuran-2-yl)amino]quinazolin-6-yl]furan-2-yl]methanol involves the inhibition of Clk4. This kinase plays a crucial role in the regulation of alternative splicing and other cellular processes. By binding to the active site of Clk4, the compound prevents its activity, leading to alterations in splicing patterns and other downstream effects .
Comparación Con Compuestos Similares
Similar Compounds
[5-Methyl-2-furanyl]methylamine: Shares the furan ring and methylamine group but lacks the quinazoline core.
Quinazoline derivatives: Compounds with similar quinazoline cores but different substituents on the rings.
Uniqueness
What sets [5-[4-[Methyl-(5-methylfuran-2-yl)amino]quinazolin-6-yl]furan-2-yl]methanol apart is its dual furan-quinazoline structure, which imparts unique chemical and biological properties. Its high selectivity for Clk4 over other kinases also distinguishes it from other kinase inhibitors .
Propiedades
Fórmula molecular |
C19H17N3O3 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
[5-[4-[methyl-(5-methylfuran-2-yl)amino]quinazolin-6-yl]furan-2-yl]methanol |
InChI |
InChI=1S/C19H17N3O3/c1-12-3-8-18(24-12)22(2)19-15-9-13(4-6-16(15)20-11-21-19)17-7-5-14(10-23)25-17/h3-9,11,23H,10H2,1-2H3 |
Clave InChI |
STBPLRTXXJJXLR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)N(C)C2=NC=NC3=C2C=C(C=C3)C4=CC=C(O4)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S,8R,9S,10S,13S,14S,17S)-17-[(2S,3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B11934022.png)


![Sodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl dihydrogen phosphate;hydride;hydrate](/img/structure/B11934032.png)


![ethyl (4S,5S)-1-benzyl-5-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-4-phenyl-5H-imidazole-4-carboxylate](/img/structure/B11934050.png)




![1-[4-[[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11934089.png)
